molecular formula C8H9ClN4 B1419905 1-(4-Cyanophenyl)guanidine hydrochloride CAS No. 373690-68-7

1-(4-Cyanophenyl)guanidine hydrochloride

Cat. No.: B1419905
CAS No.: 373690-68-7
M. Wt: 196.64 g/mol
InChI Key: FNUYXKASQONDCV-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)guanidine hydrochloride is a chemical compound with the molecular formula C8H8N4.HCl. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by its high solubility in water and organic solvents like ethanol. It is a weakly basic substance and forms a stable hydrochloride salt in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Cyanophenyl)guanidine hydrochloride can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out under controlled temperatures and pressures, with careful monitoring of reactant concentrations and reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the cyanophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Cyanophenyl)guanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(4-Cyanophenyl)guanidine hydrochloride can be compared with other guanidine derivatives, such as:

    1-(4-Cyanophenyl)guanidine: The base form of the compound without the hydrochloride salt.

    N-(4-Cyanophenyl)guanidine: A similar compound with a different substitution pattern.

    4-Cyanophenylguanidine: Another derivative with slight structural variations.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These characteristics make it valuable in various applications, from organic synthesis to potential therapeutic uses.

Properties

IUPAC Name

2-(4-cyanophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUYXKASQONDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670456
Record name N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373690-68-7
Record name N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(4-Cyanophenyl)guanidine hydrochloride in Rilpivirine synthesis?

A1: this compound serves as a crucial intermediate in a novel two-step synthesis of Rilpivirine intermediate, 4-[(4-chloro-2-pyrimidinyl) amino]benzonitrile hydrochloride []. This method, as described in the research, first involves reacting 4-cyanoaniline hydrochloride with aqueous cyanamide in diglyme to produce this compound. This compound then reacts with ethyl 3-oxopropanoate (generated in situ) to form the key pyrimidine intermediate. Finally, chlorination of this intermediate yields the target Rilpivirine intermediate. This synthetic route offers a cost-effective and efficient way to produce Rilpivirine on a large scale.

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